1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol
Description
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is an amino alcohol derivative characterized by a cyclobutane ring substituted with an aminomethyl group (-CH₂NH₂) and a branched pentanol chain with a 2-methyl substituent. Its inferred molecular formula is C₁₁H₂₃NO, with a molecular weight of approximately 185 g/mol.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylpentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-9(2)10(13)11(8-12)6-4-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
GLIFLAMLRKWULP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C1(CCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 2-methylpentan-1-ol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Ring Size and Strain: The target compound’s cyclobutyl ring introduces higher ring strain compared to the cyclopentyl group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol . This strain may enhance reactivity in synthetic pathways or alter binding affinity in drug-receptor interactions.
Functional Group Impact: The branched 2-methylpentanol chain in the target compound likely increases lipophilicity compared to linear-chain analogs like (S)-2-Amino-3-methylbutan-1-ol , which could enhance membrane permeability in drug candidates. Carboxylic acid derivatives (e.g., 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride ) exhibit higher water solubility due to ionization, whereas the target’s alcohol group offers moderate polarity.
Applications: Cyclopentanol-based analogs (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) are explicitly noted for use in pharmaceuticals and agrochemicals , suggesting the target compound may share similar utility. Amino-alcohols like (S)-2-Amino-3-methylbutan-1-ol are frequently employed as chiral building blocks in asymmetric synthesis , a role the target compound might also fulfill.
Research Findings and Trends
Stability and Reactivity
- Cyclobutyl rings are associated with increased metabolic stability compared to larger rings due to reduced enzymatic recognition, a critical factor in drug design.
- The aminomethyl group’s nucleophilic nature may facilitate covalent bonding in material science applications, as seen in cyclobutyl-acetic acid derivatives .
Pharmacological Potential
- Compounds with branched alkyl chains (e.g., 2-methylpentanol) often exhibit improved pharmacokinetic profiles, such as prolonged half-life, due to resistance to oxidative metabolism.
- The combination of a polar amino group and hydrophobic cyclobutyl-alcohol structure in the target compound could optimize blood-brain barrier penetration, a desirable trait in central nervous system (CNS) drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
